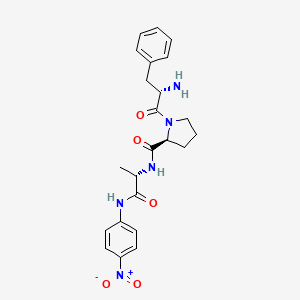

H-Phe-Pro-Ala-pNA

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Phe-Pro-Ala-pNA is widely used in scientific research for the following applications:

Biochemistry: It serves as a substrate for studying the activity of tripeptidyl peptidases, providing insights into enzyme kinetics and specificity.

Molecular Biology: The compound is used in assays to measure the activity of proteases in various biological samples, including cell lysates and tissue extracts.

Pharmaceutical Industry: It is used in drug discovery and development to screen for potential inhibitors of tripeptidyl peptidases.

Wirkmechanismus

Target of Action

The primary target of H-Phe-Pro-Ala-pNA is the enzyme known as tripeptidyl peptidase . This enzyme plays a crucial role in protein degradation, specifically in the hydrolysis of peptide bonds .

Mode of Action

this compound acts as a chromogenic substrate for the tripeptidyl peptidase . The enzyme cleaves the peptide bond in the substrate, resulting in a color change that can be used to measure the activity of the enzyme .

Biochemical Pathways

The action of this compound is involved in the broader biochemical pathway of protein degradation . When the tripeptidyl peptidase cleaves the peptide bond in this compound, it contributes to the breakdown of proteins into their constituent amino acids . This process is essential for various cellular functions, including the removal of damaged proteins and the regulation of cellular processes .

Result of Action

The cleavage of this compound by tripeptidyl peptidase results in the generation of smaller peptide fragments . This enzymatic action is a part of the protein degradation process, which is essential for maintaining cellular homeostasis . The color change resulting from the cleavage of this compound can be used to measure the activity of the tripeptidyl peptidase .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the activity of the tripeptidyl peptidase can be affected by factors such as pH and temperature . Additionally, the presence of other molecules in the cellular environment can also influence the interaction between this compound and its target enzyme .

Biochemische Analyse

Biochemical Properties

H-Phe-Pro-Ala-pNA plays a crucial role in biochemical reactions as a substrate for various proteases. It interacts with enzymes such as tripeptidyl peptidase, which cleaves the peptide bond between the alanine and p-nitroanilide groups, releasing p-nitroaniline. This reaction results in a measurable color change, typically monitored at 405 nm. The interaction between this compound and tripeptidyl peptidase is highly specific, making it an excellent tool for studying enzyme kinetics and inhibitor screening .

Cellular Effects

This compound influences various cellular processes by serving as a substrate for proteases involved in cell signaling and metabolism. The cleavage of this compound by proteases can impact cell function by modulating the activity of these enzymes. For instance, the release of p-nitroaniline can be used to monitor the activity of proteases in different cell types, providing insights into their roles in cellular signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of proteases, where it undergoes hydrolysis. The phenylalanyl-prolyl-alanyl sequence of the peptide interacts with specific amino acid residues in the enzyme’s active site, facilitating the cleavage of the peptide bond. This process releases p-nitroaniline, which can be detected colorimetrically. The specificity of this interaction allows for precise measurement of protease activity and the identification of potential inhibitors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at low temperatures and protected from light. Prolonged exposure to light or high temperatures can lead to degradation, affecting its efficacy in assays. Long-term studies have shown that this compound maintains its activity over several hours, making it suitable for extended experiments .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low concentrations, the compound effectively serves as a substrate for protease activity assays without causing significant toxicity. At higher doses, this compound may exhibit adverse effects, including potential toxicity and disruption of normal cellular functions. It is essential to optimize the dosage to balance the need for accurate measurements with the risk of toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to protease activity. Upon cleavage by proteases, the released p-nitroaniline can be further metabolized or excreted by the cell. The interaction of this compound with enzymes such as tripeptidyl peptidase highlights its role in regulating proteolytic processes and maintaining cellular homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with transporters and binding proteins. The compound’s hydrophilic nature allows it to diffuse readily through aqueous environments, facilitating its uptake by cells. Once inside the cell, this compound can localize to specific compartments where proteases are active, ensuring efficient substrate-enzyme interactions .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles or compartments where proteases are present, such as lysosomes or the cytoplasm. This localization is crucial for its function as a substrate, as it ensures that this compound is available for protease activity in the appropriate cellular context .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phe-Pro-Ala-pNA typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (p-nitroaniline) to a solid resin. Subsequent amino acids (alanine, proline, and phenylalanine) are added sequentially through a series of coupling and deprotection steps. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of Phe-Pro-Ala-pNA follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Phe-Pro-Ala-pNA primarily undergoes hydrolysis reactions catalyzed by tripeptidyl peptidases. The hydrolysis of the peptide bond releases p-nitroaniline, which can be detected spectrophotometrically .

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of tripeptidyl peptidase enzymes and is conducted under physiological conditions (pH 7.4, 37°C). Buffers such as phosphate-buffered saline (PBS) are commonly used to maintain the pH .

Major Products Formed

The major product formed from the hydrolysis of Phe-Pro-Ala-pNA is p-nitroaniline, a yellow compound that can be quantified using spectrophotometry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide: This compound is also a chromogenic substrate used to assess protease activity, particularly chymotrypsin and subtilisin.

N-Succinyl-Ala-Ala-Ala-p-nitroanilide: Another chromogenic substrate used for similar applications in protease activity assays.

Uniqueness

Phe-Pro-Ala-pNA is unique due to its specific peptide sequence, which makes it a preferred substrate for tripeptidyl peptidases. Its ability to release p-nitroaniline upon enzymatic cleavage provides a convenient and reliable method for measuring enzyme activity .

Eigenschaften

IUPAC Name |

(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O5/c1-15(21(29)26-17-9-11-18(12-10-17)28(32)33)25-22(30)20-8-5-13-27(20)23(31)19(24)14-16-6-3-2-4-7-16/h2-4,6-7,9-12,15,19-20H,5,8,13-14,24H2,1H3,(H,25,30)(H,26,29)/t15-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQYNDHOCCCUVDQ-YSSFQJQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90782545 | |

| Record name | L-Phenylalanyl-L-prolyl-N-(4-nitrophenyl)-L-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90782545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201738-99-0 | |

| Record name | L-Phenylalanyl-L-prolyl-N-(4-nitrophenyl)-L-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90782545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrochloride](/img/structure/B1443635.png)

![tert-butyl4-(6-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B1443641.png)

![5-(tert-butoxycarbonyl)-1-ethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1443643.png)

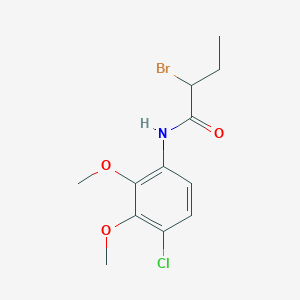

![2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1443645.png)

![2-Chloro-N-{4-[(pyridin-2-ylamino)-sulfonyl]phenyl}propanamide](/img/structure/B1443648.png)

![2-[2-Chloro-3-(3,4-dimethoxy-phenyl)-acryloylamino]-benzoic acid](/img/structure/B1443649.png)

![5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B1443650.png)

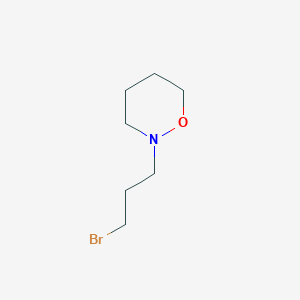

![2-(2-Bromo-ethyl)-[1,2]oxazinane](/img/structure/B1443651.png)

![2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B1443652.png)